N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylmethanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by the introduction of the trifluoromethyl, chloro, and methanesulfonamide groups. There are several methods for preparing trifluoromethylpyridine derivatives, including chlorine/fluorine exchange using trichloromethylpyridine, construction of a pyridine ring from a trifluoromethyl-containing building block, or direct introduction of a trifluoromethyl group .Scientific Research Applications
Electronic and Magnetic Applications
An investigation into the electronic effects of electron-withdrawing sulfonamide groups revealed unusual properties in self-assembled noncovalent heterodimetallic d-f podates. These effects include modified affinity for ions due to the electron-withdrawing nature of the sulfonamide substituent, which influences bonding characteristics and stability of complexes involving lanthanide and soft 3d-block ions. This research demonstrates the compound's role in understanding electronic structure and magnetic properties in coordination chemistry (Edder et al., 2000).
Synthesis and Chemical Reactivity
The reactivity of 2-substituted 3-ethylsulfonylpyridines was studied, offering insights into chemical transformations and potential applications in synthetic chemistry. Such work emphasizes the compound's versatility in generating different chemical structures and its implications for developing novel organic compounds (Rouchaud et al., 1997).
Material Synthesis
Direct methylation and trifluoroethylation of imidazole and pyridine derivatives using specific reagents demonstrated high yields of corresponding salts. This methodology simplifies the route to various room temperature ionic liquids (RTILs), showcasing the compound's utility in material science and the development of new ionic liquids with potential applications in green chemistry and beyond (Zhang et al., 2003).
Polymer and Material Development
A novel polymorph of a related sulfapyridine derivative was discovered, highlighting the significance of solvent influence on crystal structure and polymorphism. Such findings are crucial for the pharmaceutical industry and material science, where the physical properties of materials can significantly impact their application and effectiveness (Pan & Englert, 2013).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. Given the importance of trifluoromethylpyridine derivatives in the agrochemical and pharmaceutical industries, it is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2S/c1-14(17(2,15)16)7-4-5(8(10,11)12)3-6(9)13-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKVWDZDAVXUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145085 | |
Record name | Methanesulfonamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylmethanesulfonamide | |
CAS RN |
1311280-32-6 | |
Record name | Methanesulfonamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311280-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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